Mono‑Amidine Monomer vs. BABIM Dimer: >11 000‑Fold Potency Gap Defines the Scaffold Hierarchy
The monomeric 5‑amidino‑2‑substituted benzimidazoles (class of 1H‑benzimidazole‑5‑carboximidamide) uniformly exhibit Ki values of 20–50 µM against bovine trypsin in the absence of Zn²⁺ [1]. In contrast, the dimeric derivative BABIM achieves Ki = 1.8 nM against human tryptase and is the strongest inhibitor (by >100‑fold) among >60 structural analogs tested against trypsin [2]. This quantitative disparity demonstrates that the monomer is not a simple ‘weaker analog’ but the essential precursor whose dimerization unlocks a >11 000‑fold potency gain.
| Evidence Dimension | Inhibitory potency (Ki) against serine proteases |
|---|---|
| Target Compound Data | Ki = 20–50 µM (monomer class, no Zn²⁺, bovine trypsin) [1] |
| Comparator Or Baseline | BABIM (bis-dimer): Ki = 1.8 nM (human tryptase, no added Zn²⁺) [2]; Ki' = 0.37 nM (bovine trypsin, +Zn²⁺) [1] |
| Quantified Difference | >11 000‑fold potency increase from monomer class to BABIM dimer; up to 59 000‑fold enhancement when Zn²⁺ is present [1] |
| Conditions | Bovine trypsin assay (monomer) vs. human tryptase and bovine trypsin (BABIM); chromogenic substrate hydrolysis; ± Zn²⁺ |
Why This Matters
Procurement of the pure monomer enables in‑house dimerization to BABIM with a predictable >11 000‑fold potency jump, a synthetic leverage not achievable with regioisomeric amidines or carboxamide analogs.
- [1] Janc JW, Clark JM, Warne RL, Elrod KC, Katz BA, Moore WR. Effects of coordinating metal ions on the mediated inhibition of trypsin by bis(benzimidazoles) and related compounds. Inorg Chem. 2006;45(13):5225-5234. View Source
- [2] Caughey GH, Raymond WW, Bacci E, Lombardy RJ, Tidwell RR. Bis(5-amidino-2-benzimidazolyl)methane and related amidines are potent, reversible inhibitors of mast cell tryptases. J Pharmacol Exp Ther. 1993;264(2):676-682. View Source
